![molecular formula C15H19N5O3S B2611317 1,2-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole-4-sulfonamide CAS No. 2097896-18-7](/img/structure/B2611317.png)
1,2-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties and are used in antibiotics. The compound also contains an imidazole ring, which is a common feature in many biologically active molecules, including certain amino acids and many pharmaceutical drugs .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the imidazole ring and the sulfonamide group. These groups could potentially undergo a variety of reactions, including substitution and addition reactions .Applications De Recherche Scientifique
Polarographic Study
A polarographic study involving related alkyl imidazolyl sulfoxides and sulfides, including compounds with structural similarities to the chemical , revealed insights into their electrochemical behaviors. These compounds undergo irreversible reduction in aqueous ethanol, leading to the formation of pyridine and thiol derivatives through C-S bond cleavage. The reduction process for sulfoxides consumes four electrons, while sulfides consume two electrons per molecule. This study sheds light on the structural factors affecting reducibility and the impact of adsorptivity on polarographic techniques, providing a basis for understanding the electrochemical properties of related sulfonamide compounds (Johansson & Wendsjö, 1983).
Antibacterial Evaluation
Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety, similar to the chemical structure of interest, has shown promise for antibacterial applications. These novel compounds have demonstrated significant antibacterial activity, highlighting the potential of sulfonamide-based heterocyclic compounds in developing new antimicrobial agents (Azab, Youssef, & El‐Bordany, 2013).
Synthetic Approaches
The synthesis of dimethyl sulfomycinamate, a compound related to the chemical , has been achieved through a multi-step process. This synthesis explores the chemistry of various pyridine, thiazole, and oxazole heterocycles, providing valuable insights into the synthetic strategies and chemical properties of related sulfonamide compounds (Kelly & Lang, 1995).
Sulfonamide Hybrids
Sulfonamides, including those with structural similarities to the chemical , are a crucial class of drugs with diverse pharmacological activities. The study of sulfonamide hybrids, particularly those involving coumarin, indole, quinoline, and pyridine, has led to the development of compounds with antibacterial, antitumor, and anti-neuropathic pain activities. This research highlights the versatility and potential of sulfonamide-based compounds in therapeutic applications (Ghomashi et al., 2022).
Mécanisme D'action
Target of action
Imidazole derivatives are known to have a broad range of biological activities and can interact with various targets. For example, some imidazole derivatives are known to inhibit the enzyme acetylcholinesterase .
Mode of action
The mode of action of imidazole derivatives can vary depending on the specific compound and its target. For instance, if an imidazole derivative is an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .
Biochemical pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets. For example, inhibition of acetylcholinesterase can affect the cholinergic pathway, which is involved in transmitting signals in the nervous system .
Pharmacokinetics
The ADME properties of imidazole derivatives can vary widely. Generally, imidazole is highly soluble in water and other polar solvents, which can influence its absorption and distribution .
Result of action
The molecular and cellular effects of an imidazole derivative’s action would depend on its specific target and mode of action. For example, inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve signal transmission .
Action environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of imidazole derivatives. Additionally, the presence of other substances can also affect the action of these compounds .
Orientations Futures
Propriétés
IUPAC Name |
1,2-dimethyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-11-18-14(10-19(11)2)24(22,23)17-8-12-6-13(9-16-7-12)20-5-3-4-15(20)21/h6-7,9-10,17H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVHHKKOXSVQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCC2=CC(=CN=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



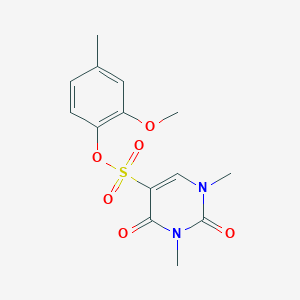
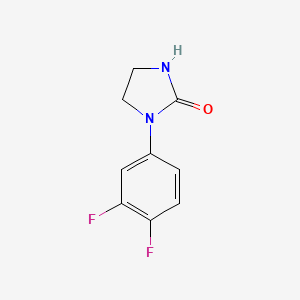
![N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2611243.png)
![Cyclopent-3-en-1-yl-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2611244.png)

![N-(2-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide](/img/structure/B2611246.png)
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide](/img/structure/B2611248.png)
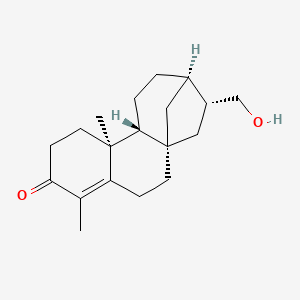
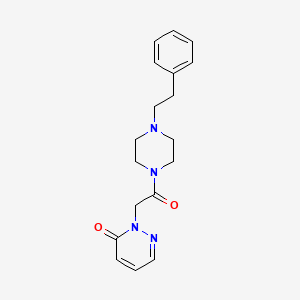
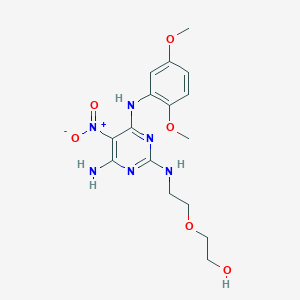
![Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride](/img/structure/B2611256.png)
![N'-[imino(3-pyridinyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide](/img/structure/B2611257.png)